sodium;3-chloro-4-methylbenzenesulfonate
Description
It is primarily used as an intermediate in the synthesis of dyes, optical brighteners, and other industrial chemicals . Its presence in industrial wastewater and surface waters (at μg/L concentrations) has been documented, highlighting its environmental persistence .
Properties
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDFCOTXFCZMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of sodium 3-chloro-4-methylbenzenesulfonate involves large-scale sulfonation reactors where 3-chloro-4-methylbenzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, replacing the sulfonate group with other functional groups.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Sodium 3-chloro-4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3-chloro-4-methylbenzenesulfonate exerts its effects involves its high reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Sodium 3-Amino-5-Chloro-4-Methylbenzenesulfonate (CAS 6627-59-4)
- Structure: Substituted with an amino (-NH₂) group at the 3-position, chlorine at the 5-position, and methyl at the 4-position.
- Molecular Formula : C₇H₇ClNNaO₃S.
- Molecular Weight : ~239.65 g/mol.
- Applications: Likely used in dye synthesis (similar to sodium 3-chloro-4-methylbenzenesulfonate). The amino group enhances reactivity in coupling reactions, making it valuable for azo dye production.
- Key Difference: The amino group increases polarity and solubility in aqueous media compared to the non-polar methyl group in the parent compound .
Sodium 4-Chloro-3-Nitrobenzenesulfonate (CAS 17691-19-9)
- Structure: Features a nitro (-NO₂) group at the 3-position and chlorine at the 4-position.
- Molecular Formula : C₆H₃ClNNaO₅S.
- Molecular Weight : ~275.61 g/mol.
- Applications : The nitro group’s electron-withdrawing nature makes this compound reactive in electrophilic substitution reactions, useful in explosives or agrochemical intermediates.
- Key Difference : Nitro groups confer higher thermal stability but lower biodegradability compared to methyl substituents .
3-Chloro-4-Fluorobenzenesulfonamide (CAS 146533-46-2)
- Structure : Fluorine at the 4-position and chlorine at the 3-position, with a sulfonamide (-SO₂NH₂) group.
- Molecular Formula: C₆H₅ClFNO₂S.
- Molecular Weight : ~223.63 g/mol.
- Applications : Sulfonamide group suggests pharmaceutical applications (e.g., antimicrobial agents).
- Key Difference : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, contrasting with the sulfonate’s hydrophilicity .
3-Amino-4-Chlorobenzenesulfonic Acid (CAS 98-36-2)
- Structure: Amino (-NH₂) at the 3-position and chlorine at the 4-position, with a sulfonic acid (-SO₃H) group.
- Molecular Formula: C₆H₆ClNO₃S.
- Molecular Weight : ~207.63 g/mol.
- Applications : Acid form used in dye intermediates.
- Key Difference : Lack of sodium salt reduces solubility in water compared to sodium sulfonates .
Tabulated Comparison of Key Properties
Critical Analysis of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase hydrophobicity and reduce reactivity in electrophilic substitutions, whereas nitro groups (electron-withdrawing) enhance reactivity but reduce biodegradability .
- Functional Group Impact : Sulfonates (-SO₃⁻Na⁺) improve water solubility, making them suitable for aqueous industrial processes, while sulfonamides (-SO₂NH₂) are more lipophilic, favoring pharmaceutical uptake .
- Environmental Persistence: Sodium 3-chloro-4-methylbenzenesulfonate and CLT acid (2-amino-5-chloro-4-methylbenzenesulfonate) are detected in μg/L concentrations in surface waters, indicating resistance to degradation due to stable sulfonate groups and halogen substituents .
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